Ethyl 2-amino-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanoate
Description
Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate is a synthetic ester derivative featuring a branched butanoate backbone with a 5-methylpyrazole substituent and an amino group at the α-carbon. Its synthesis likely involves multi-step reactions, including cyclization and esterification, analogous to methods described for related compounds .
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 2-amino-2-methyl-4-(5-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-16-10(15)11(3,12)6-8-14-9(2)5-7-13-14/h5,7H,4,6,8,12H2,1-3H3 |
InChI Key |
AWPBISOKGDFXSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCN1C(=CC=N1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-keto ester under acidic conditions.
Alkylation: The pyrazole derivative is then alkylated using an appropriate alkyl halide to introduce the 5-methyl group.
Amino Acid Derivative Formation: The resulting pyrazole compound is reacted with ethyl 2-bromo-2-methylbutanoate in the presence of a base to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound’s key structural elements include:
- Ethyl ester group: Common in flavor compounds (e.g., ethyl butanoate in passion fruit ) and synthetic intermediates.
- 5-Methylpyrazole ring : A nitrogen-containing heterocycle that may confer rigidity and bioactivity.
Table 1: Structural Comparison with Similar Compounds
Key Observations :
- Compared to pyran-pyrazole hybrids (e.g., 11b), the absence of a cyano group and pyran ring in the target compound may reduce steric hindrance and modify solubility .
Reactivity and Hydrogen Bonding
- Amino group: The α-amino group in the target compound can act as a hydrogen-bond donor, influencing crystal packing and stability. This contrasts with simpler esters (e.g., ethyl butanoate), which lack such functionality .
- Pyrazole ring : The 5-methylpyrazole may engage in π-π stacking or weak C–H···N interactions, unlike benzimidazole derivatives that feature stronger hydrogen-bond acceptors (e.g., N–H in Compound 2) .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoate, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a pyrazole precursor (e.g., 5-methyl-1H-pyrazole) with a halogenated butanoate derivative under basic conditions. Key optimizations include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing transition states .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
- Temperature control : Heating at 60–80°C for 12–24 hours maximizes substitution efficiency while minimizing side reactions . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
- X-ray crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding patterns. The iodine atom in analogs aids heavy-atom phasing for improved resolution .
- NMR spectroscopy : H and C NMR identify substituent effects (e.g., pyrazole ring anisotropy shifts methyl resonances downfield by 0.2–0.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (±2 ppm) and fragmentation pathways for functional group validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays (e.g., anti-inflammatory vs. cytotoxic effects)?
Contradictions often arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). Methodological strategies include:
- Dose-response profiling : Establish EC/IC curves across multiple cell lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes) to identify cell-type-specific effects .
- Target validation : Use CRISPR knockouts or competitive binding assays (e.g., SPR) to confirm interactions with proposed targets like P2Y12 receptors .
- Metabolite screening : LC-MS/MS analysis detects active metabolites that may contribute to off-target effects .
Q. What experimental approaches can elucidate the role of hydrogen-bonding networks in stabilizing the compound’s crystal lattice?
- Graph-set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, R(8) motifs) and predict packing motifs. For example, N–H···O interactions between the amino group and ester carbonyl dominate in analogs .
- Variable-temperature XRD : Monitor thermal displacement parameters to assess hydrogen bond strength and dynamic behavior in the lattice .
- DFT calculations : Compare experimental bond lengths/angles with theoretical models (eCCP/6-31G** basis set) to validate intermolecular interactions .
Q. How do substituent variations (e.g., iodine vs. chlorine on the pyrazole ring) impact reactivity and biological target selectivity?
- Electrophilic substitution : Iodine’s larger atomic radius increases steric hindrance, reducing reaction rates in Suzuki couplings by 30–40% compared to chlorine analogs .
- Biological selectivity : Halogen bonding with protein residues (e.g., tyrosine OH groups) enhances binding affinity. Iodine analogs show 5-fold higher inhibition of P2Y12 receptors vs. chlorine derivatives in platelet aggregation assays .
- Comparative QSAR : Use CoMFA/CoMSIA models to correlate substituent electronic parameters (σ, π) with activity trends .
Q. What challenges arise in refining crystallographic data for this compound using SHELX, and how can they be mitigated?
- Twinned crystals : Apply TWINLAW to detect twin laws and refine using HKLF 5 format. For high mosaicity, increase the number of measured reflections by 20% .
- Disorder modeling : Use PART instructions to resolve overlapping pyrazole and ester groups. Constraints (e.g., SIMU, DELU) stabilize refinement of flexible side chains .
- Hydrogen atom placement : For ambiguous N–H positions, employ HFIX or AFIX commands guided by Fourier difference maps .
Methodological Tables
Q. Table 1: Optimization of Substitution Reactions
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | DMF | +25% | |
| Catalyst | KCO | +15% | |
| Temperature | 70°C, 18 hours | +30% |
Q. Table 2: Comparative Bioactivity of Halogenated Analogs
| Substituent | IC (P2Y12, μM) | LogP | Hydrogen Bonds (X-ray) |
|---|---|---|---|
| Iodine | 0.12 ± 0.03 | 2.8 | 4 |
| Chlorine | 0.65 ± 0.12 | 2.1 | 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
